4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS No.: 34785-11-0
Cat. No.: VC21414163
Molecular Formula: C10H7NO3
Molecular Weight: 189.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34785-11-0 |
|---|---|
| Molecular Formula | C10H7NO3 |
| Molecular Weight | 189.17 g/mol |
| IUPAC Name | 4-oxo-1H-quinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H7NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h1-5H,(H,11,12)(H,13,14) |
| Standard InChI Key | ILNJBIQQAIIMEY-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)O |
Introduction
Chemical Structure and Properties
Basic Information
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is an organic compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 . It is registered with the Chemical Abstracts Service (CAS) number 13721-01-2 . This compound is known by several synonyms, including 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, 3-quinolinecarboxylic acid 1,4-dihydro-4-oxo-, and 4-oxo-1,4-dihydro-3-quinolinecarboxylic acid .
Physical Properties
The compound exhibits distinct physical characteristics that are summarized in the following table:
| Property | Value |
|---|---|
| Physical State | Solid |
| Color | Off-White to Light Yellow |
| Melting Point | 269-270°C |
| Boiling Point | 358°C |
| Density | 1.429 |
| Flash Point | 171°C |
| λmax | 310 nm (in DMSO) |
| Solubility | Slightly soluble in DMSO and Methanol |
Source: Compiled from search result data
Chemical Properties
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid has a predicted pKa value of 0.80±0.20 . The compound contains a quinoline core structure with a carboxylic acid group at position 3 and a ketone at position 4. The nitrogen atom in the quinoline ring and the carboxylic acid group contribute to its reactivity and ability to form derivatives that possess varied biological activities. The compound should be stored sealed in dry conditions at room temperature to maintain its stability .
Synthesis and Preparation Methods
Synthetic Routes
Several synthetic pathways have been developed for the preparation of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its derivatives. One established method follows the Gould-Jacobs procedure, which typically involves a three-step synthesis process . The synthesis can be achieved starting from various precursors, including:
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Dimethyl 4-oxo-1,4-dihydroquinoline-2,3-dicarboxylate
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2-Phenylaminomethylene-malonic acid diethyl ester
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4-Hydroxyquinoline-3-carboxylic acid methyl ester
Preparation of Derivatives
The preparation of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives, which are significant for their biological activities, can be achieved through a coupling reaction between selected amines and 4-oxo-1,4-dihydroquinoline-3-carboxylic acids. This process often utilizes polystyrene-supported 1-hydroxy-1H-benzotriazole (HOBt) as a coupling reagent .
As shown in research literature, the synthesis of these derivatives typically follows this scheme:
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Initial reaction at 100°C (91% yield)
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Reflux with diphenyl ether (77% yield)
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Treatment with R-X, NaH, DMF at 90°C (50-96% yield)
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Reaction with NaOH, EtOH at 100°C (65-90% yield)
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Final coupling with R′-NH2 using PyBRoP, PS-HOBt, DIEA in DMF at room temperature (25-80% yield)
Pharmacological Properties and Applications
HIV-1 Integrase Inhibition
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid has been identified as a novel HIV-1 integrase strand transfer inhibitor . This suggests its potential application in antiviral therapy, particularly against HIV infections. The compound's structural features allow it to interact with the active site of the HIV-1 integrase enzyme, thereby inhibiting viral DNA integration into the host genome.
CB2 Receptor Selectivity of Derivatives
Derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, particularly 4-oxo-1,4-dihydroquinoline-3-carboxamides, have demonstrated significant selectivity for cannabinoid receptor type 2 (CB2). This property makes these compounds particularly interesting as potential therapeutic agents .
Research has revealed that modifications to the quinoline scaffold can significantly influence both the affinity and functionality of these compounds at the CB2 receptor. Notably, various structural modifications using the template compound have confirmed CB2 selectivity for this class of compounds . These findings suggest promising applications in conditions where CB2 receptor modulation is beneficial.
Antimicrobial Activity
Several derivatives and intermediates of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid have demonstrated interesting antibacterial activities, particularly against Gram-positive bacterial strains. For instance, compound 8 (an 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivative) showed good activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.39 μg/mL and similar efficacy against Bacillus subtilis .
The antimicrobial activity appears to be influenced by specific structural features, suggesting the potential for structure-based optimization to enhance efficacy against various pathogens.
Other Biological Activities
The research literature indicates that derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibit a wide range of biological activities, including:
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Antiarrhythmic activity
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Hypoglycemic effects
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Analgesic and anti-inflammatory properties
These diverse pharmacological properties highlight the compound's significance as a versatile scaffold for drug development across multiple therapeutic areas.
Recent Research and Developments
Structure-Activity Relationship Studies
Recent research has focused on structure-activity relationship (SAR) studies to enhance the pharmacological properties of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives. These studies have revealed that small changes in substituent positions around the 4-oxo-1,4-dihydroquinoline core can significantly alter functionality, particularly for CB2 receptor interaction .
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